molecular formula C16H25N B1215087 (6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene

(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene

Cat. No.: B1215087
M. Wt: 231.38 g/mol
InChI Key: CLJZNXABBGEKKI-IUOOZAAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its isocyano group, which imparts distinct chemical properties and reactivity. The spirocyclic framework is a common motif in many natural products and synthetic compounds, often associated with biological activity and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding, providing insights into biological processes.

    Medicine: The compound’s potential biological activity suggests applications in drug discovery and development, particularly in designing molecules with specific therapeutic targets.

    Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The isocyano group can form strong bonds with metal ions or active sites in enzymes, modulating their activity. The spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene lies in its isocyano group, which imparts distinct reactivity and potential for forming diverse derivatives. The combination of the spirocyclic framework and the isocyano group makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene

InChI

InChI=1S/C16H25N/c1-11(2)14-7-6-13(4)16(15(14)17-5)9-8-12(3)10-16/h10-11,13-15H,6-9H2,1-4H3/t13-,14+,15-,16?/m1/s1

InChI Key

CLJZNXABBGEKKI-IUOOZAAYSA-N

SMILES

CC1CCC(C(C12CCC(=C2)C)[N+]#[C-])C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C12CCC(=C2)C)[N+]#[C-])C(C)C

Canonical SMILES

CC1CCC(C(C12CCC(=C2)C)[N+]#[C-])C(C)C

Synonyms

axisonitrile 3
axisonitrile-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene
Reactant of Route 2
(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene
Reactant of Route 3
(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene
Reactant of Route 4
(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene
Reactant of Route 5
(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene
Reactant of Route 6
(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene

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